
D-Alanine,propyl ester(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine, propyl ester (9CI): . It is a derivative of D-Alanine, an amino acid, and is characterized by the presence of a propyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Alanine, propyl ester (9CI) can be synthesized through the esterification of D-Alanine with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of D-Alanine, propyl ester (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: D-Alanine, propyl ester (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield D-Alanine and propanol.
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: D-Alanine and propanol.
Oxidation: Corresponding oxo compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: D-Alanine, propyl ester (9CI) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various amino acid derivatives and peptides .
Biology: In biological research, D-Alanine, propyl ester (9CI) is used to study enzyme-substrate interactions and the role of D-Alanine in metabolic pathways .
Industry: In the industrial sector, D-Alanine, propyl ester (9CI) is used in the production of biodegradable plastics and as an additive in food products to enhance flavor and nutritional value .
Mechanism of Action
The mechanism of action of D-Alanine, propyl ester (9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release D-Alanine, which then participates in various metabolic processes. D-Alanine is known to be involved in the synthesis of peptidoglycan, a key component of bacterial cell walls . The ester form allows for easier transport and uptake in biological systems, enhancing its effectiveness .
Comparison with Similar Compounds
L-Alanine, propyl ester: Similar structure but with the L-enantiomer of alanine.
D-Alanine, ethyl ester: Similar structure but with an ethyl ester group instead of propyl.
D-Alanine, methyl ester: Similar structure but with a methyl ester group instead of propyl.
Uniqueness: D-Alanine, propyl ester (9CI) is unique due to its specific ester group, which influences its reactivity and solubility. The propyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propyl (2R)-2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
InChI Key |
GSMUZACKUHJQDP-RXMQYKEDSA-N |
Isomeric SMILES |
CCCOC(=O)[C@@H](C)N |
Canonical SMILES |
CCCOC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


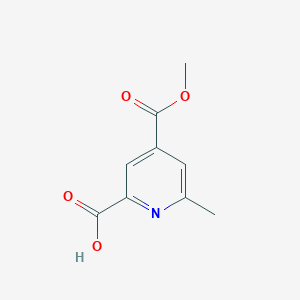
![1-[(2-Methylphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8679047.png)
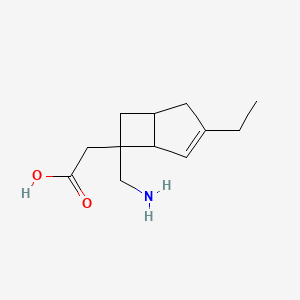
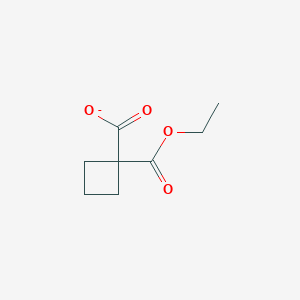
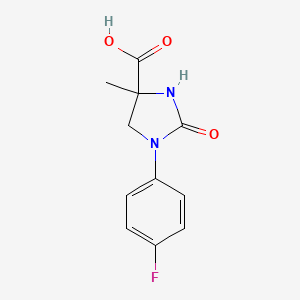
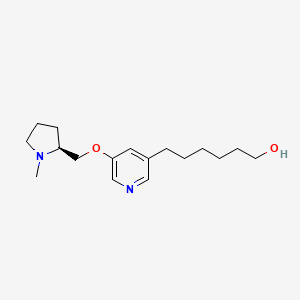
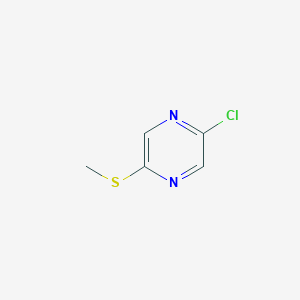
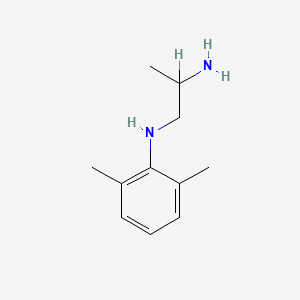
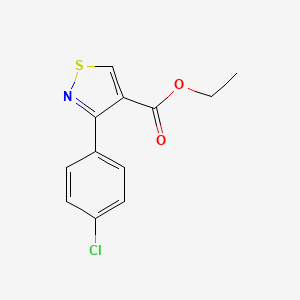
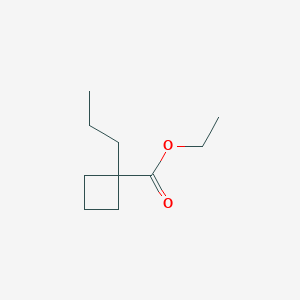

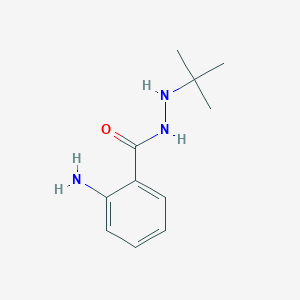
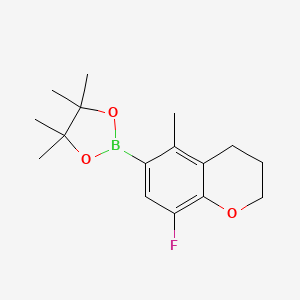
![6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8679129.png)
